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Br-PEG6-C2-acid

PROTAC linker optimization ternary complex stability PEG spacer length

Br-PEG6-C2-acid (CAS 309916-91-4) is a monodisperse polyethylene glycol (PEG)-based heterobifunctional linker containing six ethylene glycol repeat units (PEG6), a terminal bromide group, and a terminal carboxylic acid. With a molecular weight of 417.29 Da (C15H29BrO8) and a calculated LogP of −0.4, this compound is specifically designed as a modular building block for the synthesis of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation constructs.

Molecular Formula C15H29BrO8
Molecular Weight 417.29 g/mol
Cat. No. B11828191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBr-PEG6-C2-acid
Molecular FormulaC15H29BrO8
Molecular Weight417.29 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCBr)C(=O)O
InChIInChI=1S/C15H29BrO8/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h1-14H2,(H,17,18)
InChIKeyYKYMNNOFNSOFAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Br-PEG6-C2-acid PROTAC Linker Specifications: Molecular Identity, Physicochemical Profile, and Procurement Parameters


Br-PEG6-C2-acid (CAS 309916-91-4) is a monodisperse polyethylene glycol (PEG)-based heterobifunctional linker containing six ethylene glycol repeat units (PEG6), a terminal bromide group, and a terminal carboxylic acid . With a molecular weight of 417.29 Da (C15H29BrO8) and a calculated LogP of −0.4, this compound is specifically designed as a modular building block for the synthesis of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation constructs . The six-unit PEG spacer provides a balanced hydrophilicity profile that enhances aqueous solubility of the final degrader molecule while maintaining sufficient cell permeability, placing it within the empirically validated PEG4–PEG8 continuum that constitutes the gold standard linker scaffold for ternary complex formation [1]. The bromide serves as an efficient leaving group for nucleophilic substitution, while the terminal carboxylic acid enables amide bond formation with primary amines upon activation .

Br-PEG6-C2-acid vs. Alternative Linkers: Why PEG Length and Backbone Chemistry Dictate Degradation Efficiency


Linker selection in PROTAC design is not a matter of interchangeable spacer modules; rather, linker composition, length, flexibility, and polarity collectively govern ternary complex stability, degradation efficiency, cellular permeability, and pharmacokinetic behavior [1]. Substituting Br-PEG6-C2-acid with a shorter PEG4-based linker reduces the end-to-end distance by approximately two ethylene glycol units (~6–8 Å), which may sterically constrain ternary complex formation for targets requiring larger inter-ligand spanning distances [2]. Conversely, substitution with a longer PEG8 linker introduces additional conformational entropy that, while increasing reach, can promote intramolecular collapse, non-specific protein surface interactions, and reduced effective local concentration of binding moieties [3]. Alkyl chain linkers of comparable length, while offering synthetic simplicity, exhibit markedly higher lipophilicity that compromises aqueous solubility and increases the propensity for aggregation and non-specific tissue distribution [4]. Furthermore, polydisperse PEG preparations introduce batch-to-batch hydrodynamic radius variability that confounds structure–activity relationship interpretation and complicates downstream regulatory validation, underscoring the procurement necessity of monodisperse, analytically defined PEG6 linkers [5].

Br-PEG6-C2-acid Comparative Evidence: Quantified Differentiation Against PEG4, PEG8, and Alkyl Linkers in PROTAC Development


PEG6 Linker Length Occupies Optimal Conformational Window Between PEG4 Constraint and PEG8 Entropic Penalty in Ternary Complex Formation

Br-PEG6-C2-acid provides an end-to-end distance that falls within the empirically optimal range for spanning E3 ligase and target protein binding pockets, which crystallographic studies indicate are often separated by more than 3 nm [1]. PEG4 (tetra-ethylene glycol) linkers impose a near-rigid span with limited conformational sampling that may be insufficient for targets with larger domain separations, while PEG8 (octa-ethylene glycol) linkers introduce additional gauche conformations that, despite increasing reach, can lead to intramolecular collapse and reduced effective local concentration of binding moieties [2]. The PEG6 scaffold thus represents the balanced intermediate in the PEG length continuum, providing sufficient flexibility to accommodate diverse target geometries without the entropic penalty associated with longer flexible chains [1].

PROTAC linker optimization ternary complex stability PEG spacer length

PEG6 Backbone Reduces LogP by Over 2 Units Compared to Alkyl Chain Linkers, Mitigating Hydrophobicity-Driven Aggregation

Br-PEG6-C2-acid exhibits a calculated LogP of −0.4 , reflecting the hydrophilicity conferred by its six ether oxygen atoms. In contrast, alkyl chain linkers of comparable length exhibit LogP values typically exceeding +2 to +3 [1], a hydrophobicity differential that drives non-specific protein binding, plasma protein adsorption, and aggregation in aqueous biological media [1]. This hydrophilic advantage translates into enhanced aqueous solubility of the final PROTAC construct, which is critical given that PROTAC molecules inherently comprise two hydrophobic ligand moieties linked by a central spacer [2].

PROTAC solubility linker hydrophilicity LogP optimization

Monodisperse PEG6 (417.29 Da) Eliminates Polydispersity-Induced SAR Variance Compared to Polymeric PEG Preparations

Br-PEG6-C2-acid is a monodisperse PEG linker with a precisely defined molecular weight of 417.29 Da and a discrete chain length of exactly six ethylene glycol repeat units . In contrast, polydisperse PEG preparations contain a distribution of oligomer lengths with varying hydrodynamic radii, introducing uncontrolled variability into structure–activity relationship (SAR) datasets [1]. Such polydispersity can shift apparent DC50 values, confound ternary complex formation kinetics, and complicate downstream regulatory analytical validation [2]. Monodisperse PEG linkers enable precise linker length SAR and ensure that observed degradation activity is attributable to the intended molecular structure rather than impurity-driven artifacts [1].

monodisperse PEG linker purity batch-to-batch consistency

Bromide Leaving Group Enables Efficient Nucleophilic Substitution with Amines and Thiols Without Requiring Pre-Activation

The terminal bromide group on Br-PEG6-C2-acid functions as an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and hydroxyl groups . Unlike hydroxyl-terminated PEG linkers that require conversion to mesylates, tosylates, or Mitsunobu activation prior to conjugation, the bromide is directly reactive, reducing the synthetic step count by one to two transformations per conjugation [1]. The carboxylic acid terminus can be activated with EDC or HATU for amide bond formation with primary amines, providing orthogonal functional handles for sequential bioconjugation .

bioconjugation nucleophilic substitution PROTAC synthesis

Br-PEG6-C2-acid Application Scenarios: Evidence-Driven Procurement Guidance for PROTAC Discovery and Development


PROTAC Library Synthesis for Linker Length SAR Optimization

Br-PEG6-C2-acid is optimally deployed as the PEG6-length variant in a parallel linker SAR campaign that systematically evaluates PEG4, PEG6, and PEG8 spacer lengths. The PEG6 scaffold provides the intermediate conformational flexibility necessary to bridge inter-ligand distances of approximately 2–3 nm while avoiding both the steric constraints of PEG4 and the entropic penalty and aggregation risk associated with PEG8 [1]. The bromide and carboxylic acid termini enable orthogonal conjugation to amine-functionalized E3 ligase ligands (e.g., VHL or CRBN binders) and amine- or thiol-containing target protein warheads, facilitating rapid modular assembly of diverse PROTAC libraries .

Hydrophilic Linker Selection for PROTACs Targeting Proteins with Hydrophobic Ligand Moieties

When the target protein ligand and/or E3 ligase ligand are intrinsically hydrophobic (e.g., aromatic-rich kinase inhibitors or lipophilic CRBN ligands), the LogP of −0.4 exhibited by Br-PEG6-C2-acid confers a hydrophilicity advantage of over 100-fold compared to alkyl chain linkers [1]. This differential directly translates to improved aqueous solubility of the final PROTAC construct, reduced aggregation during cellular assays, and more favorable pharmacokinetic behavior in downstream in vivo studies . Procurement of this PEG6 linker is particularly indicated for degrader programs where aqueous solubility has been identified as a limiting factor.

Monodisperse Linker Procurement for Regulated CMC Development and SAR Reproducibility

For PROTAC programs advancing toward candidate nomination and IND-enabling studies, the monodisperse nature of Br-PEG6-C2-acid (precisely 417.29 Da; single discrete oligomer species) eliminates the batch-to-batch variability inherent to polydisperse PEG preparations [1]. This analytical definition ensures that SAR conclusions derived from early discovery campaigns remain reproducible upon scale-up and that regulatory CMC documentation can be compiled without the confounding factor of linker polydispersity . High-purity monodisperse lots also prevent trace oligomer impurities from competing for target binding or seeding soluble aggregates that artifactually increase apparent cytotoxicity .

Modular Assembly of Heterobifunctional Degraders with Orthogonal Conjugation Handles

The orthogonal functionality of Br-PEG6-C2-acid—bromide for direct nucleophilic substitution and carboxylic acid for EDC/HATU-mediated amide bond formation—enables sequential, chemoselective conjugation to two distinct ligand components without protecting group manipulation [1]. This reduces the total synthetic step count by 1–2 transformations compared to hydroxyl-terminated PEG linkers that require pre-activation , making Br-PEG6-C2-acid a time- and cost-efficient building block for both small-scale SAR exploration and multi-gram library production.

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